molecular formula C19H16FNO3 B2434789 N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034594-44-8

N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2434789
CAS No.: 2034594-44-8
M. Wt: 325.339
InChI Key: UZSBDZVNHRKPIL-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a novel synthetic compound designed for chemical biology and pharmaceutical research. Its structure incorporates a bifuran moiety, a scaffold known for its presence in compounds with significant biological activity. For instance, furan-based carboxamide derivatives have been investigated for their potent antibacterial effects against drug-resistant pathogens . Furthermore, the 1-(4-fluorophenyl)cyclopropanecarboxamide portion of the molecule shares structural features with pharmacologically active compounds that have been studied for their interactions with the central nervous system . The inclusion of a fluorophenyl group is a common strategy in medicinal chemistry to modulate a compound's bioavailability, metabolic stability, and binding affinity. This unique combination of a bifuran system and a fluorophenylcyclopropane core makes this compound a promising candidate for researchers exploring new chemical entities in areas such as antimicrobial development, neuropharmacology, and oncology. The specific mechanism of action and primary research applications for this precise molecule are yet to be fully characterized, offering a compelling opportunity for investigative studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-14-5-3-13(4-6-14)19(9-10-19)18(22)21-12-15-7-8-17(24-15)16-2-1-11-23-16/h1-8,11H,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSBDZVNHRKPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Sulfoxonium Ylides

Trimethylsulfoxonium iodide is widely used to generate sulfoxonium ylides, which react with alkenes to form cyclopropanes. For example:

  • Starting material : 4-Fluorostyrene (synthesized from 4-fluorobenzaldehyde via Wittig reaction).
  • Reaction conditions :
    • Trimethylsulfoxonium iodide (1.2 equiv)
    • Sodium hydride (1.5 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours.
  • Outcome : Forms 1-(4-fluorophenyl)cyclopropane, which is subsequently oxidized to the carboxylic acid.

Oxidation to carboxylic acid :

  • Reagents : Potassium permanganate (KMnO₄) in acidic or basic aqueous conditions.
  • Yield : ~65–70% after purification.

Simmons-Smith Cyclopropanation

An alternative approach employs the Simmons-Smith reaction using diiodomethane and a zinc-copper couple:

  • Substrate : 4-Fluorophenylacetylene.
  • Conditions :
    • Zn-Cu couple in diethyl ether under reflux.
  • Outcome : Direct formation of 1-(4-fluorophenyl)cyclopropanecarboxylic acid after oxidative workup.

Synthesis of [2,2'-Bifuran]-5-ylmethylamine

The bifuran component is derived from [2,2'-bifuran]-5-carboxylic acid (CAS 856122-70-8), commercially available via Ambeed. The synthetic sequence involves:

Reduction to Alcohol

  • Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 2 hours.
  • Product : [2,2'-Bifuran]-5-ylmethanol.

Conversion to Amine

The alcohol is converted to the amine via a Gabriel synthesis:

  • Step 1 : Mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM).
  • Step 2 : Displacement with potassium phthalimide in dimethylformamide (DMF) at 60°C.
  • Step 3 : Deprotection with hydrazine hydrate in ethanol, yielding [2,2'-bifuran]-5-ylmethylamine.

Amide Bond Formation

Coupling the cyclopropanecarboxylic acid and bifuran-methylamine is achieved via acyl chloride intermediacy:

Acyl Chloride Synthesis

  • Reagents : Thionyl chloride (SOCl₂) with catalytic DMF.
  • Conditions : Reflux for 3 hours, followed by solvent evaporation.

Amidation

  • Reagents :
    • 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride (1.0 equiv).
    • [2,2'-Bifuran]-5-ylmethylamine (1.1 equiv).
    • Triethylamine (TEA, 1.5 equiv) in DCM.
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 75–80% after column chromatography.

Alternative Synthetic Routes and Optimization

Direct Cyclopropanation of Preformed Amides

A patent by Justia describes a strategy where cyclopropanation is performed after amide formation:

  • Substrate : N-([2,2'-bifuran]-5-ylmethyl)-3-(4-fluorophenyl)acrylamide.
  • Cyclopropanation : Using trimethylsulfoxonium iodide and sodium hydride in DMSO.
  • Advantage : Avoids handling sensitive acyl chlorides.

Enzymatic Amidation

Recent advances propose lipase-catalyzed amidation under mild conditions:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : Tert-butyl alcohol at 40°C.
  • Yield : 85% with minimal racemization.

Analytical Characterization

Critical spectroscopic data for intermediates and the final product:

Compound $$ ^1H $$-NMR (δ, ppm) IR (cm$$^{-1}$$)
1-(4-Fluorophenyl)cyclopropanecarboxylic acid 1.35 (m, 2H), 1.82 (m, 1H), 7.12 (d, J=8 Hz, 2H) 1705 (C=O), 1220 (C-F)
[2,2'-Bifuran]-5-ylmethylamine 3.95 (s, 2H), 6.45 (d, J=3 Hz, 2H), 7.25 (d, J=3 Hz, 2H) 3350 (N-H), 1605 (C=C)
Final product 1.28 (m, 2H), 3.98 (d, J=5 Hz, 2H), 6.40–7.15 (m, 8H) 1650 (Amide C=O), 1215 (C-F)

Industrial-Scale Considerations

  • Cost efficiency : Use of [2,2'-bifuran]-5-carboxylic acid (USD 120/g) necessitates optimization of amine synthesis steps.
  • Safety : Trimethylsulfoxonium iodide requires handling under inert atmosphere due to moisture sensitivity.
  • Environmental impact : Solvent recovery systems for DMSO and DCM are critical for sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bifuran and fluorophenyl groups can enhance binding affinity and specificity, while the cyclopropane ring can provide structural rigidity. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, biological interactions, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C16_{16}H15_{15}F1_1N1_1O2_2
  • Molecular Weight: Approximately 270.28 g/mol
  • Key Features:
    • Cyclopropane ring
    • Bifuran moiety
    • Fluorophenyl group

Synthesis:
The synthesis of this compound typically involves multiple steps. The process may include:

  • Formation of the Bifuran Moiety: Utilizing 2-aminobifuran derivatives.
  • Cyclopropanation Reaction: Employing palladium or nickel catalysts in solvents like dimethylformamide (DMF).
  • Final Coupling: The introduction of the fluorophenyl group through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Preliminary studies suggest potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Binding: The compound may exhibit binding affinity to certain receptors, modulating their activity through competitive or non-competitive mechanisms.

Biological Assays and Findings

Several studies have investigated the biological effects of this compound:

  • Anticonvulsant Activity:
    • A study highlighted the anticonvulsant potential of similar compounds in the class of N'-benzyl 2-amino acetamides, suggesting that modifications such as those found in this compound could enhance efficacy against seizures .
  • Cytotoxicity Studies:
    • In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. Further investigations are needed to elucidate specific pathways involved in cell death.
  • Binding Affinity Studies:
    • Techniques such as surface plasmon resonance (SPR) have been proposed for determining the binding affinities of this compound to target proteins, which could reveal insights into its mechanism of action.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N1,N2-Bis(furan-2-ylmethyl)oxalamideContains furan ringsStudied for anti-cancer properties
N1-(4-Fluorobenzyl)-N2-(4-fluorophenyl)oxalamideFluorobenzyl substituentPotential neuroprotective effects
N-([2,3'-bifuran]-5-ylmethyl)-N-(4-fluorophenyl)oxalamideBifuran and fluorobenzylAnticonvulsant activity

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer properties of compounds similar to this compound. Results indicated that modifications in the bifuran structure could enhance cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research into structure-activity relationships (SAR).

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related cyclopropane derivatives. The study found that these compounds exhibited significant anticonvulsant activity in animal models, with ED(50) values indicating superior efficacy compared to traditional therapies like phenobarbital .

Q & A

Q. What protocols are recommended for assessing solubility and stability under physiological conditions?

  • Answer :
  • Solubility : Shake-flask method in PBS (pH 7.4) at 37°C; quantify via UV-Vis at λmax .
  • Stability : Incubate in human plasma (37°C, 24 h); monitor degradation via LC-MS .

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